molecular formula C6H10O B7761246 Cyclohexanone CAS No. 9003-41-2

Cyclohexanone

Cat. No.: B7761246
CAS No.: 9003-41-2
M. Wt: 98.14 g/mol
InChI Key: JHIVVAPYMSGYDF-UHFFFAOYSA-N
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Description

Cyclohexanone is an organic compound with the chemical formula C₆H₁₀O. It is a colorless to pale yellow liquid with a characteristic odor reminiscent of acetone or peppermint. This compound is a six-carbon cyclic molecule with a ketone functional group. It is slightly soluble in water but miscible with most organic solvents. This compound is primarily used as an intermediate in the production of nylon, particularly in the synthesis of adipic acid and caprolactam .

Mechanism of Action

Target of Action

Cyclohexanone, also known as oxocyclohexane, pimelic ketone, ketohexamethylene, cyclohexyl ketone, or ketocyclohexane, is a six-carbon cyclic molecule with a ketone functional group . It primarily targets the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of nitrate esters, which are used as vasodilators and explosives .

Mode of Action

It is known that this compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

This compound appears to affect the acetic acid fermentation pathway in E. coli, while in C. glutamicum, the TCA cycle seems to be activated This suggests that this compound may influence different biochemical pathways depending on the organism

Pharmacokinetics

It is known that this compound is a small molecule, which typically allows for good absorption and distribution within the body

Result of Action

It is known that this compound can disrupt the mitochondrial membrane potential and disturb the balance of the bcl-2 family proteins, triggering apoptosis via the mitochondria-mediated intrinsic pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts can enhance the oxidation of cyclohexane, a precursor to this compound . Additionally, the solvent used can affect the selectivity of the reaction, with certain solvents leading to higher yields of this compound .

Biochemical Analysis

Biochemical Properties

Cyclohexanone is involved in several biochemical reactions, primarily through its interaction with the enzyme this compound dehydrogenase. This enzyme catalyzes the oxidation of this compound to cyclohexanol, a crucial step in the metabolic pathway of this compound. The enzyme’s active site binds to this compound, facilitating the transfer of electrons and protons, leading to the formation of cyclohexanol. Additionally, this compound interacts with flavin adenine dinucleotide, a cofactor that plays a vital role in the enzyme’s catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This compound can also alter gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of this compound dehydrogenase, facilitating the oxidation of this compound to cyclohexanol. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can inhibit or activate other enzymes by interacting with their active sites or regulatory domains. These interactions can lead to changes in gene expression, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and enzyme activity. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation to cyclohexanol by this compound dehydrogenase. This reaction is a key step in the catabolism of this compound, leading to the formation of intermediates that enter the tricarboxylic acid cycle. This compound also interacts with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions play a crucial role in the overall metabolic processing of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. This compound may also interact with transporters or binding proteins that facilitate its movement within cells. These interactions can affect the localization and accumulation of this compound, influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and metabolism. The activity and function of this compound are closely linked to its subcellular localization, as it interacts with various biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidation of Cyclohexane: Cyclohexanone is commonly produced by the oxidation of cyclohexane in the presence of air, typically using cobalt catalysts. .

    Dehydrogenation of Cyclohexanol: this compound can also be synthesized by the catalytic dehydrogenation of cyclohexanol.

    Hydrogenation of Phenol: Another method involves the hydrogenation of phenol to produce this compound.

Industrial Production Methods

The industrial production of this compound predominantly involves the oxidation of cyclohexane using cobalt catalysts. This method is favored due to its efficiency and the high yield of this compound. The resulting mixture of cyclohexanol and this compound is then separated and purified .

Chemical Reactions Analysis

Cyclohexanone undergoes a variety of chemical reactions typical of aliphatic ketones:

Scientific Research Applications

Cyclohexanone is a versatile compound with numerous applications in scientific research and industry:

Comparison with Similar Compounds

Cyclohexanone is often compared with other cyclic ketones and alkanes:

    Cyclohexane: Cyclohexane is a six-carbon cyclic alkane with no functional groups.

    Cyclopentanone: Cyclopentanone is a five-carbon cyclic ketone with similar chemical properties to this compound.

    Cycloheptanone: Cycloheptanone is a seven-carbon cyclic ketone with a higher boiling point than this compound.

This compound’s unique combination of chemical properties, including its solubility, stability, and reactivity, makes it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

cyclohexanone
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InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2
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InChI Key

JHIVVAPYMSGYDF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC1
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Molecular Formula

C6H10O
Record name CYCLOHEXANONE
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Related CAS

9003-41-2
Record name Cyclohexanone, homopolymer
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DSSTOX Substance ID

DTXSID6020359
Record name Cyclohexanone
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Molecular Weight

98.14 g/mol
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Physical Description

Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor.
Record name CYCLOHEXANONE
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Boiling Point

312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F
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Flash Point

111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15%
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4
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Vapor Pressure

5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg
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Color/Form

OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ...

CAS No.

108-94-1, 9003-41-2
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Melting Point

3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
Quantity
1 g
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reactant
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cobalt(II) acetate
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Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
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lignin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanone
Reactant of Route 2
Cyclohexanone
Reactant of Route 3
Cyclohexanone
Reactant of Route 4
Cyclohexanone
Reactant of Route 5
Cyclohexanone
Reactant of Route 6
Cyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexanone?

A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include GC-MS [], 1H-NMR, and 13C-NMR []. Infrared (IR) spectroscopy can also be used to identify the characteristic carbonyl stretching frequency (νC=O) of this compound. []

Q3: How does the solvent affect the carbonyl stretching frequency of this compound?

A3: The carbonyl stretching frequency of this compound decreases as the solvent changes from non-polar (hexane) to polar (methanol), indicating stronger solute/solvent interactions with increasing solvent polarity. [] This decrease is more pronounced for this compound compared to cyclopentanone due to the greater electron donation from the (CH2)5 group in this compound, making its carbonyl group more basic and susceptible to interactions with polar solvents. []

Q4: How is this compound used in the synthesis of ε-caprolactam?

A4: this compound is a crucial starting material in the industrial production of ε-caprolactam, a precursor to Nylon 6. The process typically involves the conversion of this compound to this compound oxime, followed by a Beckmann rearrangement. []

Q5: What catalysts are effective for the Beckmann rearrangement of this compound oxime to ε-caprolactam?

A5: Several catalytic systems have been explored for this reaction, including acidic ionic liquid-zinc chloride, [] phosphorous trichloride in a two-phase system with ionic liquids, [] and MFI zeolites with varying acidic strength. []

Q6: How does the acidic strength of zeolites affect the Beckmann rearrangement of this compound oxime?

A6: Computational studies using embedded ONIOM models suggest that weaker Brønsted acid sites in [B]-MFI zeolites could be more effective catalysts for the Beckmann rearrangement compared to stronger acid sites in [Al]-MFI zeolites. [] This is attributed to the lower activation energies observed for most steps of the reaction over [B]-MFI zeolites. []

Q7: Can this compound be directly oxidized to adipic acid?

A7: Yes, this compound can be directly oxidized to adipic acid using air as the oxidant in the presence of synthetic carbon catalysts. [] The selectivity towards adipic acid can be enhanced by incorporating phosphorus into the carbon material or by depositing platinum onto the catalyst. []

Q8: What is the role of citric acid in the oxidation of this compound to adipic acid?

A8: Citric acid acts as a phase-transfer catalyst in the oxidation of this compound to adipic acid using aqueous hydrogen peroxide and phosphotungstic acid or tungstic acid as catalysts. []

Q9: How does the introduction of functional radicals impact the acaricidal potency of this compound derivatives?

A9: Studies on the acaricidal activity of this compound derivatives against house dust and stored food mites indicate that the introduction of an isopropyl (C3H7) functional radical significantly enhances acaricidal potency. [] 2-Isopropyl-5-methylthis compound and 4-isopropylthis compound exhibited the highest acaricidal activity among the tested derivatives. []

Q10: How does the stereochemistry of this compound derivatives influence their activity in hydroxynitrile lyase-catalyzed reactions?

A10: Hydroxynitrile lyases (HNLs) exhibit remarkable stereoselectivity in the addition of HCN to cyclohexanones. For instance, PaHNL favors trans-addition, while MeHNL prefers cis-addition, particularly for cyclohexanones with larger 4-substituents. []

Q11: How can the thermostability of this compound monooxygenase (CHMO) be improved?

A11: Researchers have successfully enhanced the thermostability of CHMO through directed evolution using an in vivo, high-throughput growth selection platform in Escherichia coli. [] The variant CHMO GV (A245G-A288V), identified using this platform, demonstrated significantly improved thermostability and catalytic activity compared to the wild-type enzyme. []

Q12: What is the mutagenicity classification of this compound according to the Globally Harmonized System (GHS)?

A12: Based on the results of a mammalian bone marrow micronucleus test in mice, this compound is classified as a category 2 mutagen under the GHS. [] This classification indicates that the chemical is mutagenic in animal studies and therefore may pose a mutagenic hazard to humans.

Q13: Has this compound exposure been linked to any neurodevelopmental outcomes?

A13: A study investigating neonatal exposure to this compound during congenital cardiac operations found an association between increased serum this compound levels and lower composite scores for cognitive and language functions at 12 months of age. [] This suggests a potential link between neonatal this compound exposure and adverse neurodevelopmental outcomes.

Q14: What analytical methods are employed to study this compound and its derivatives?

A14: Various analytical techniques are used, including gas chromatography-mass spectrometry (GC-MS) for identification, [] nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, [] and UV spectroscopy to study this compound anion formation. []

Q15: Are there any known this compound-degrading microorganisms?

A15: Yes, a strain of Rhodococcus ruber, identified as JDM-3-11, has demonstrated efficient this compound degradation capabilities. [] This strain, isolated from petrochemical sludge, exhibited a degradation rate of 94.79% for 2000 mg/L this compound within 70 hours under optimal conditions. []

Q16: What are some alternatives to the traditional hydroxylammonium phosphate (HPO) process for this compound oximation?

A16: A newer process developed by Enichem Co. utilizes hydrogen peroxide and titanium silicate molecular sieves as catalysts for the oximation of this compound. [] This method offers several advantages over the HPO process, including shorter reaction times, milder reaction conditions, lower energy consumption, and reduced environmental impact. []

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